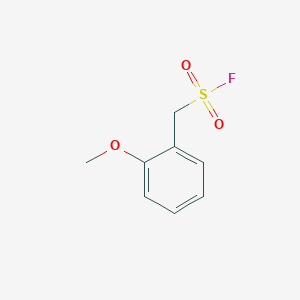

(2-Methoxyphenyl)methanesulfonyl fluoride

Beschreibung

(2-Methoxyphenyl)methanesulfonyl fluoride is an organosulfur compound featuring a methanesulfonyl fluoride group (-SO₂F) attached to a 2-methoxyphenyl substituent. Sulfonyl fluorides are widely used as covalent enzyme inhibitors, chemical probes, and intermediates in organic synthesis due to their reactivity with nucleophiles like serine hydrolases . The methoxy group at the ortho position likely influences electronic and steric properties, modulating reactivity and biological activity compared to analogs.

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDLIAYZYMQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions of (2-Methoxyphenyl)methanesulfonyl fluoride are the corresponding sulfonamides, sulfonates, and sulfonothioates .

Wissenschaftliche Forschungsanwendungen

(2-Methoxyphenyl)methanesulfonyl fluoride has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Chemical Biology: The compound is employed in the study of enzyme inhibition and protein modification.

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.

Wirkmechanismus

The mechanism of action of (2-Methoxyphenyl)methanesulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The specific molecular targets and pathways involved depend on the enzyme being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilicity at the sulfur center, increasing reactivity toward nucleophiles. The methoxy group in (2-Methoxyphenyl)methanesulfonyl fluoride may reduce reactivity compared to chloro or cyano analogs due to its electron-donating nature .

- Toxicity : MSF is acutely toxic, causing cholinergic crisis via acetylcholinesterase (AChE) inhibition . Chlorinated analogs likely share this hazard, but the methoxy group may reduce potency by sterically hindering enzyme binding .

Reactivity and Mechanism of Action

Sulfonyl fluorides react with serine residues in enzymes, forming stable sulfonyl-enzyme adducts. Comparative studies reveal:

- MSF vs. Organofluorophosphates: MSF sulfonylates AChE with a rate constant 100× slower than sarin (an organophosphate), but the resulting adduct is more resistant to reactivation by oximes .

- Substituent Influence : Aryl-substituted sulfonyl fluorides (e.g., 2-methoxyphenyl) exhibit enhanced selectivity for specific hydrolases due to hydrophobic interactions with enzyme pockets. For example, (2-Chlorophenyl)methanesulfonyl fluoride may target peripheral anionic sites in AChE, whereas MSF lacks this specificity .

Biologische Aktivität

(2-Methoxyphenyl)methanesulfonyl fluoride, also known as methanesulfonyl fluoride (MSF), is a compound of significant interest in biochemical research due to its biological activity, particularly as an irreversible inhibitor of acetylcholinesterase (AChE). This article explores the compound's mechanisms of action, biological effects, and relevant case studies that illustrate its impact on cellular and organismal physiology.

The primary mechanism of action for (2-Methoxyphenyl)methanesulfonyl fluoride involves the inhibition of AChE, an enzyme critical for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, MSF increases acetylcholine levels, which can enhance cholinergic signaling in the central nervous system (CNS) and peripheral nervous system. This inhibition is particularly selective for the CNS, making it a valuable tool for studying cholinergic pathways and their effects on behavior and physiology .

1. Neurodevelopmental Impact

Research indicates that exposure to MSF during critical periods of development can lead to alterations in learning and memory. A study demonstrated that rats exposed to MSF in utero exhibited deficits in spatial learning tasks while showing no significant differences in anxiety levels compared to controls. Interestingly, these rats displayed enhanced REM sleep patterns, suggesting that MSF may affect sleep architecture and stress responses .

2. Potential Therapeutic Applications

The anti-inflammatory properties of (2-Methoxyphenyl)methanesulfonyl fluoride have been explored in various contexts. It has shown promise in modulating inflammatory responses, potentially through its interaction with specific signaling pathways involved in the inflammatory process. This suggests potential applications in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activity of (2-Methoxyphenyl)methanesulfonyl fluoride:

- Study on Learning and Memory : In a controlled study involving rats, those exposed to MSF during gestation displayed notable differences in learning capabilities, particularly under different motivational contexts (appetitive vs. aversive). The study concluded that while spatial learning was impaired, the underlying mechanisms warrant further investigation into cholinergic system alterations .

- Inflammatory Response Modulation : Another investigation focused on the compound's role in inflammatory pathways. Results indicated that MSF could inhibit pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

To better understand the biological activity of (2-Methoxyphenyl)methanesulfonyl fluoride, it is useful to compare it with other compounds known for similar activities.

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| (2-Methoxyphenyl)methanesulfonyl fluoride | AChE inhibitor | Increases acetylcholine; affects learning |

| Donepezil | AChE inhibitor | Used in Alzheimer’s treatment; cognitive enhancement |

| Rivastigmine | AChE inhibitor | Improves cognitive function; used in dementia |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.